6-Phenyl-2-pyridone

Description

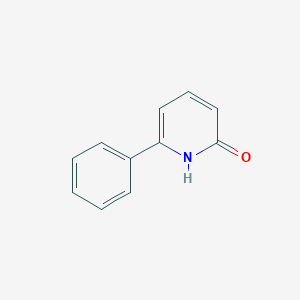

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUIDXRFWSPPCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172472 | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-82-7 | |

| Record name | 6-Phenyl-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19006-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenyl-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyl-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-PHENYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H7X2M5BA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenyl-2-pyridone: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-phenyl-2-pyridone. It details available spectral data for characterization, outlines a viable synthetic route, and explores the significant biological activities associated with its derivatives, particularly in the realms of oncology and anti-inflammatory research. This document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and visual representations of key biological pathways.

Core Chemical and Physical Properties

This compound, a heterocyclic aromatic organic compound, possesses a molecular structure consisting of a pyridone ring substituted with a phenyl group at the 6th position. Its basic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO | --INVALID-LINK-- |

| Molecular Weight | 171.19 g/mol | --INVALID-LINK-- |

| IUPAC Name | 6-phenyl-1H-pyridin-2-one | --INVALID-LINK-- |

| CAS Number | 19006-82-7 | --INVALID-LINK-- |

| Physical Form | Solid, powder to crystal | [1] |

| Color | White to Orange to Green | [2] |

| Melting Point | 197 °C | [2] |

| Boiling Point | 417.1±38.0 °C (Predicted) | [2] |

| pKa | 10.82±0.10 (Predicted) | [2] |

| Solubility | Based on the solubility of the structurally similar compound 6-phenyl-4,5-dihydropyridazin-3(2H)-one, it is predicted to be practically insoluble in water; sparingly soluble in ethanol, isopropyl alcohol, ethylene glycol, propylene glycol, 1-butanol, and 2-butanol; soluble in ethyl acetate and polyethylene glycol-400; and very soluble in dimethyl sulfoxide (DMSO) and Transcutol®.[3][4] |

Spectroscopic Data for Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected spectral data based on the analysis of closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data for a similar compound, 6-tert-butyl-3-phenyl-2-pyridone, is provided as a reference for the expected chemical shifts for this compound.

Table 2.1: ¹H NMR Spectral Data of 6-tert-butyl-3-phenyl-2-pyridone in CDCl₃ [5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.00 | br s | - | NH |

| 7.78 - 7.81 | m | - | Ar-H |

| 7.55 | d | 7.4 | C4-H |

| 7.24 - 7.41 | m | - | Ar-H |

| 6.19 | d | 7.4 | C5-H |

| 1.35 | s | - | (CH₃)₃ |

Table 2.2: ¹³C NMR Spectral Data of 6-tert-butyl-3-phenyl-2-pyridone in CDCl₃ [5]

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=O |

| 156.2 | C6 |

| 139.1 | Ar-C |

| 136.6 | C4 |

| 128.3 | Ar-C |

| 127.9 | Ar-C |

| 127.7 | Ar-C |

| 127.2 | Ar-C |

| 101.8 | C5 |

| 34.8 | C(CH₃)₃ |

| 28.9 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2.3: Expected Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | N-H stretching (amide) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~1650-1680 | C=O stretching (pyridone) |

| ~1600, 1480 | C=C stretching (aromatic and pyridone ring) |

| ~770-730, 710-690 | C-H out-of-plane bending (phenyl group) |

Mass Spectrometry (MS)

Electron impact mass spectrometry of 2-pyridones typically shows a prominent molecular ion peak. The fragmentation pattern is characterized by the loss of small neutral molecules.

Table 2.4: Expected Major Fragments in Mass Spectrum

| m/z | Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 143 | [M - CO]⁺ |

| 142 | [M - CO - H]⁺ |

| 115 | [C₉H₇]⁺ |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is a one-pot, three-component reaction. This approach offers advantages in terms of atom economy and procedural simplicity.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from the synthesis of 3,4,6-triaryl-2(1H)-pyridones.[6]

Reaction Scheme:

Materials:

-

Acetophenone

-

Ethyl Benzoate

-

Sodium ethoxide

-

Ethanol

-

Ammonia solution (aqueous or in ethanol)

-

Hydrochloric acid (for neutralization)

-

Apparatus for reflux and distillation

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of acetophenone and ethyl benzoate.

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the initial condensation, cool the reaction mixture and add an excess of an ammonia solution.

-

Reflux the resulting mixture for an additional 8-12 hours.

-

After cooling, neutralize the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Workflow Diagram:

Biological Activities and Signaling Pathways

While this compound itself has limited documented biological activity, its derivatives are a well-established class of compounds with significant therapeutic potential, particularly in cancer and inflammatory diseases.

Anticancer Activity

Derivatives of 2-pyridone have demonstrated potent anticancer effects, primarily through the induction of cell cycle arrest and apoptosis.[1][7]

Signaling Pathway: p53 and JNK Mediated Apoptosis

Certain 2-pyridone derivatives exert their anticancer effects by upregulating the tumor suppressor protein p53 and activating the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8] This cascade leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [9]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 2-pyridone derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Anti-inflammatory Activity

Certain 2-pyridone derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[10]

Signaling Pathway: Inhibition of the COX Pathway

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Some 2-pyridone derivatives act as dual inhibitors of these enzymes, thereby reducing prostaglandin production and mitigating the inflammatory response.[5]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema) [11]

-

Animal Model: Use adult male Wistar rats.

-

Compound Administration: Administer the 2-pyridone derivative intraperitoneally or orally to the test group. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. This guide has consolidated its core physicochemical properties, provided expected spectral data for its identification, and outlined a practical synthetic approach. Furthermore, the exploration of the significant anticancer and anti-inflammatory activities of its derivatives, complete with mechanistic pathways and experimental protocols, underscores the therapeutic potential of this class of compounds. The information presented herein is intended to facilitate further research and development of novel 2-pyridone-based therapeutic agents.

References

- 1. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 19006-82-7 [chemicalbook.com]

- 3. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genesandcancer.com [genesandcancer.com]

- 9. benchchem.com [benchchem.com]

- 10. Tumor suppressor p53: Biology, signaling pathways, and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Phenyl-2-pyridone (CAS: 19006-82-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenyl-2-pyridone, with the CAS number 19006-82-7, is a heterocyclic organic compound belonging to the pyridone class. Possessing a phenyl group substituent, this molecule has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and potential biological evaluation, and an exploration of its putative signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 6-phenyl-1H-pyridin-2-one, is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19006-82-7 | [2][3] |

| Molecular Formula | C₁₁H₉NO | [2][3] |

| Molecular Weight | 171.19 g/mol | [3][4] |

| IUPAC Name | 6-phenyl-1H-pyridin-2-one | [3] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 197.0 to 201.0 °C | [1] |

| SMILES | C1=CC=C(C=C1)C2=CC=CC(=O)N2 | [5][6] |

| InChI | InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13) | [5][7] |

| InChIKey | ZLUIDXRFWSPPCC-UHFFFAOYSA-N | [5][7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the condensation of a β-keto ester with an appropriate nitrogen source. Below is a generalized experimental protocol that can be adapted for its synthesis.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2-pyridone derivatives.

Materials:

-

Ethyl benzoylacetate

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine ethyl benzoylacetate (1 equivalent) and ammonium acetate (3-5 equivalents) in ethanol.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyridone derivatives has shown significant promise in various therapeutic areas. These include anticancer, anti-inflammatory, and neuroprotective activities. The following are detailed, generalized protocols for evaluating these potential biological effects, which can be applied to this compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium. Replace the medium in the wells with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan solution (1% in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer this compound (at various doses) or the vehicle intraperitoneally or orally to different groups of animals. Administer the positive control to another group.

-

Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro Neuroprotective Activity: PC12 Cell-Based Assay

The PC12 cell line, derived from a rat pheochromocytoma, is a common model for neuronal studies.

Materials:

-

PC12 cell line

-

This compound

-

Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA)

-

Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum

-

Nerve Growth Factor (NGF) for differentiation

-

MTT assay reagents (as described in 3.1)

-

96-well plates coated with collagen

Procedure:

-

Cell Differentiation: Seed PC12 cells on collagen-coated 96-well plates and differentiate them into a neuronal phenotype by treating with NGF for several days.

-

Compound Pre-treatment: Treat the differentiated PC12 cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin like 6-OHDA for a further 24 hours to induce cell death. Include a control group with no neurotoxin and a group with only the neurotoxin.

-

Assessment of Cell Viability: Perform the MTT assay as described in section 3.1 to determine the viability of the cells in each treatment group.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by this compound by comparing the viability of cells pre-treated with the compound to those treated with the neurotoxin alone.

Putative Signaling Pathways

Based on the known biological activities of related pyridone compounds, this compound may exert its effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms of action.

Potential Anticancer Signaling Pathway

Pyridone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. A plausible mechanism involves the activation of the p53 tumor suppressor pathway and the JNK signaling cascade, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of pyridone analogs are often associated with the inhibition of pro-inflammatory mediators. A potential mechanism for this compound could involve the suppression of the TGF-β1 (Transforming Growth Factor-beta 1) signaling pathway, which plays a crucial role in inflammation and fibrosis.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the logical workflow for conducting an in vitro anticancer screening of this compound using the MTT assay.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4][7] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its properties, synthesis, and potential biological activities, along with detailed experimental protocols for its evaluation. The putative signaling pathways outlined offer a starting point for mechanistic studies. Further research into this compound and its derivatives is warranted to fully elucidate its therapeutic potential and explore its applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. TGF_beta_signaling_pathway [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Phenyl-2-pyridone: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Phenyl-2-pyridone, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a synthesized experimental protocol for its preparation, and explores its potential biological activities and associated signaling pathways, supported by key experimental workflows.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound with the chemical formula C₁₁H₉NO.[1] Its molecular weight is approximately 171.20 g/mol .[2] A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO | [1][2][3][4] |

| Molecular Weight | 171.2 g/mol | [1][2][3] |

| Monoisotopic Mass | 171.068413911 Da | [4] |

| CAS Number | 19006-82-7 | [2][3] |

| Physical Form | Solid | [2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| XLogP3-AA | 1.8 | [4] |

Experimental Protocols

Synthesized Protocol for this compound Preparation:

This protocol outlines a potential multi-step synthesis, which is a common approach for preparing substituted 2-pyridones.

Step 1: Condensation to form a chalcone derivative.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring vigorously at room temperature.

-

Continue stirring for 2-3 hours, during which a solid precipitate should form.

-

Filter the solid, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the resulting chalcone derivative.

Step 2: Michael addition and cyclization.

-

To the dried chalcone derivative from Step 1, add ethyl cyanoacetate (1 equivalent) and a catalytic amount of a base such as sodium ethoxide in ethanol.

-

Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., hydrochloric acid).

-

The precipitated solid is filtered, washed with water, and dried. This product is the corresponding dihydropyridone.

Step 3: Dehydrogenation to this compound.

-

The dihydropyridone from Step 2 is dissolved in a suitable solvent like acetic acid.

-

A dehydrogenating agent, such as nitric acid or chromium trioxide, is added cautiously while maintaining the temperature.

-

The mixture is heated for a specified time to effect dehydrogenation.

-

After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization: The final product should be characterized by spectroscopic methods to confirm its identity and purity. This includes:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To verify the molecular weight.[4]

-

Infrared (IR) Spectroscopy: To identify functional groups.[4]

-

Melting Point Determination: To assess purity.

Biological Activity and Signaling Pathways

The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. While the specific biological targets of this compound are not extensively documented, research on related 2-pyridone derivatives provides strong indications of its potential mechanisms of action.

Potential Anti-Inflammatory and Neuroprotective Signaling Pathway:

Studies on 2-pyridone derivatives suggest they may exert anti-neuroinflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a key player in the innate immune response and, when dysregulated, contributes to neuroinflammation. The diagram below illustrates a potential mechanism.

Caption: Potential anti-neuroinflammatory action of this compound via TLR4 signaling.

Potential Anticancer Signaling Pathway:

Several 2-pyridone derivatives have been identified as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is one such pathway implicated in cancer.

Caption: Potential anticancer activity of this compound through p38 MAPK pathway inhibition.

Experimental Workflow for Drug Discovery

A typical research workflow for evaluating a novel compound like this compound in a drug discovery context is outlined below. This workflow progresses from initial synthesis and characterization to in-depth biological evaluation.

Caption: A standard experimental workflow for the evaluation of a new chemical entity.

This guide serves as a foundational resource for researchers interested in this compound. The provided information on its properties, synthesis, and potential biological roles highlights its promise as a scaffold for the development of novel therapeutics. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Spectroscopic Analysis of 6-Phenyl-2-pyridone: A Technical Guide

Introduction

6-Phenyl-2-pyridone is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridone ring conjugated with a phenyl group, gives rise to characteristic spectroscopic signatures. Understanding these signatures is crucial for researchers in synthesis, characterization, and application of this and related molecules. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of the pyridone core structure, with detailed predictions for this compound.

Experimental Protocols

The data presented for analysis are typically acquired using standard high-resolution spectroscopic techniques. The following protocols are representative of the methods used to obtain such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra involves dissolving a small amount of the analyte (typically 2-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to a final volume of approximately 0.5-0.7 mL.[1] The solution is then transferred to an NMR tube.

-

¹H NMR: Spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[2][3] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: Spectra are acquired on the same instrument, often at a corresponding frequency (e.g., 75 MHz or 101 MHz).[2][3] Due to the low natural abundance of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For solid samples, a common preparation method is the Nujol mull.[4] A small amount of the solid is ground to a fine powder and mixed with a drop of Nujol (mineral oil) to form a paste.[4] This mull is then pressed between two salt plates (e.g., KBr or NaCl) for analysis.[4] Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer, typically over the range of 4000-400 cm⁻¹.[3]

Spectroscopic Data Workflow

Caption: General workflow for spectroscopic analysis.

Spectroscopic Data of 2-Pyridone

2-Pyridone exists in tautomeric equilibrium with 2-hydroxypyridine, with the pyridone form predominating in the solid state and in polar solvents.[2] The data below corresponds to the 2-pyridone tautomer.

Table 1: ¹H NMR Data of 2-Pyridone

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 7.98 | dd | ³J = 4.0, ³J = 2.0 |

| H-4 | 7.21 | dd | ³J = 4.0, ⁴J = 1.0 |

| H-5 | 7.23 | dd | ³J = 2.5, ³J = 2.0 |

| H-6 | 8.07 | dd | ³J = 2.5, ⁴J = 1.1 |

| Solvent: CD₃OD, Frequency: 400 MHz[2] |

Table 2: ¹³C NMR Data of 2-Pyridone

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 155.9 |

| C-3 | 125.8 |

| C-4 | 140.8 |

| C-5 | 124.4 |

| C-6 | 138.3 |

| Solvent: CD₃OD, Frequency: 100.57 MHz[2] |

Table 3: Key IR Absorption Bands of 2-Pyridone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Broad, associated with H-bonding |

| C=O Stretch | 1685 - 1650 | Strong, characteristic of amide carbonyl |

| C=C/C=N Stretch | 1615 - 1580 | Ring stretching vibrations |

| Data compiled from chloroform solution spectra.[5][6] |

Predicted Spectroscopic Data for this compound

The introduction of a phenyl group at the C-6 position significantly influences the electronic environment of the pyridone ring, leading to predictable changes in the NMR and IR spectra.

Predicted ¹H NMR Spectrum

-

Pyridone Ring Protons (H-3, H-4, H-5): The phenyl group is electron-withdrawing via an inductive effect and can participate in conjugation. This will likely cause a downfield shift (to a higher ppm value) for the remaining protons on the pyridone ring (H-3, H-4, and H-5) compared to the parent 2-pyridone. The coupling patterns (doublet of doublets) should remain, but the specific J-values may be slightly altered.

-

Phenyl Group Protons: The protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities will depend on the rotational dynamics of the phenyl group and its electronic interaction with the pyridone ring. One would expect a complex multiplet pattern.

-

N-H Proton: The N-H proton signal is expected to be a broad singlet, with its chemical shift highly dependent on solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

-

C-6: The most significant change will be at C-6, which is directly attached to the phenyl group. Its chemical shift will move significantly downfield.

-

C-2 (C=O): The carbonyl carbon may experience a slight downfield shift due to conjugation with the extended π-system.

-

Other Pyridone Carbons (C-3, C-4, C-5): These carbons will also likely experience downfield shifts of varying magnitudes due to the electronic influence of the C6-substituent.

-

Phenyl Carbons: Four signals are expected for the phenyl group: one for the ipso-carbon (attached to the pyridone ring), one each for the ortho, meta, and para carbons. The ipso-carbon will be the most deshielded of the phenyl carbons.

Predicted IR Spectrum

-

C=O Stretch: The carbonyl stretching frequency may shift to a slightly lower wavenumber (e.g., 1640-1660 cm⁻¹) compared to 2-pyridone. This is due to the extended conjugation with the phenyl ring, which weakens the C=O double bond character.

-

Aromatic C-H Stretch: New bands will appear above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the phenyl ring.

-

Aromatic C=C Stretch: Characteristic bands for the phenyl ring will appear in the 1600-1450 cm⁻¹ region, potentially overlapping with the pyridone ring stretches.

-

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region will be indicative of the substitution pattern on the phenyl ring.

References

- 1. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

Tautomerism in 6-Phenyl-2-pyridone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms of 2-pyridone derivatives is a critical parameter in medicinal chemistry and drug design. This equilibrium influences a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of tautomerism in 6-phenyl-2-pyridone derivatives, a scaffold of significant pharmacological interest. We present quantitative data on tautomeric equilibria, detail the experimental and computational methodologies used for their determination, and discuss the biological implications of this phenomenon.

Introduction: The Lactam-Lactim Tautomerism

2-Pyridone and its derivatives exist in a dynamic equilibrium between two tautomeric forms: the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.[1]

The position of this equilibrium is highly sensitive to the molecular environment and structure. Key influencing factors include:

-

Solvent Polarity : Polar solvents generally favor the more polar lactam tautomer, which possesses a larger dipole moment. Non-polar solvents tend to favor the less polar, aromatic lactim form.[2]

-

Substituent Effects : Electron-donating or electron-withdrawing groups on the pyridone ring can significantly shift the equilibrium by altering the acidity of the N-H and O-H bonds.

-

Physical State : In the solid state, the lactam form is typically predominant due to favorable intermolecular hydrogen bonding.[1] In the gas phase, the lactim form is often more stable.[3]

For drug development professionals, understanding and controlling this tautomeric balance is crucial, as one tautomer may exhibit significantly higher binding affinity for a biological target than the other.[4][5]

Quantitative Analysis of Tautomeric Equilibria

The tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the concentration of the lactim form to the lactam form (KT = [Lactim]/[Lactam]). A KT > 1 indicates a preference for the lactim form, while a KT < 1 indicates the lactam form is dominant.

A study on 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones provides valuable quantitative data on how both solvent and phenyl-ring substituents affect the equilibrium. The percentage of the pyridone (lactam) form was determined in various solvents using UV/Vis spectroscopy.[6]

Table 1: Percentage of the 2-Pyridone (Lactam) Tautomer for Substituted this compound Derivatives in Various Solvents [6]

| Solvent | 4-H | 4-OCH₃ | 4-Cl | 4-NO₂ | 3-OCH₃ | 3-Cl | 3-NO₂ | 2-OCH₃ | 2-Cl | 2-NO₂ |

| 1,4-Dioxane | 78.4 | 77.2 | 79.1 | 82.3 | 78.7 | 80.0 | 81.9 | 78.0 | 79.8 | 81.3 |

| Acetonitrile | 87.0 | 86.1 | 87.5 | 89.9 | 87.2 | 88.2 | 89.6 | 86.6 | 88.0 | 89.1 |

| Methanol | 90.1 | 89.3 | 90.5 | 92.4 | 90.3 | 91.1 | 92.2 | 89.8 | 90.9 | 91.9 |

| Dimethylformamide | 91.2 | 90.5 | 91.6 | 93.3 | 91.4 | 92.1 | 93.1 | 91.0 | 91.9 | 92.8 |

Data extracted from a study on 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones. The substituent listed is on the 4-phenyl ring.

Observations from the data:

-

Solvent Effect : There is a clear trend of increasing preference for the lactam (pyridone) form with increasing solvent polarity (Dioxane < Acetonitrile < Methanol < DMF). This is consistent with the higher dipole moment of the lactam tautomer being stabilized by polar environments.[2]

-

Substituent Effect : The electronic nature of the substituent on the 4-phenyl ring has a discernible, albeit smaller, influence. Electron-withdrawing groups (e.g., -NO₂, -Cl) slightly increase the population of the lactam form compared to the unsubstituted (-H) or electron-donating (-OCH₃) groups. This transmission of electronic effects can be analyzed using the Hammett equation.[6][7]

Experimental and Computational Protocols

A combination of spectroscopic and computational methods is employed to accurately determine the tautomeric ratios of this compound derivatives.

UV-Vis Spectroscopy

This is a primary experimental technique for quantifying tautomeric equilibria in solution.[8][9] The lactam and lactim forms have distinct electronic structures and thus exhibit different absorption maxima (λmax).

Detailed Protocol:

-

Sample Preparation : Prepare dilute solutions (~10⁻⁵ M) of the this compound derivative in a range of spectral-grade solvents with varying polarities.

-

Spectral Acquisition : Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.

-

Data Analysis : The observed spectrum is a superposition of the spectra of the two tautomers.

-

The tautomeric equilibrium constant (KT) is calculated from the ratio of the areas of the resolved bands corresponding to each tautomer.

-

Solvent Effect Analysis : To understand the nature of the solvent-solute interactions, the logarithm of the tautomeric constant (log KT) can be correlated with empirical solvent parameters like the Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for dipolarity/polarizability).[11][12][13] This provides insight into which specific interactions are most influential in shifting the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for obtaining structural information and can unequivocally identify the predominant tautomer in solution.[14]

Detailed Protocol:

-

Sample Preparation : Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Spectral Acquisition : Acquire high-resolution ¹H and ¹³C NMR spectra. If available, ¹⁵N and ¹⁷O NMR can provide even more direct evidence.[15]

-

Data Analysis :

-

¹H NMR : The presence of a broad signal for an N-H proton is characteristic of the lactam form, while a sharper O-H signal (if observable) indicates the lactim form. The chemical shifts of the ring protons will also differ significantly between the two forms.

-

¹³C NMR : The chemical shift of the carbonyl carbon (C=O) in the lactam form is typically found at a much lower field (e.g., >160 ppm) compared to the corresponding C-O carbon in the lactim form.

-

Quantitative Analysis : The ratio of the two tautomers can be determined by integrating the signals that are unique to each form. For slow interconversion on the NMR timescale, distinct sets of signals will be observed for each tautomer.[6]

-

Computational Chemistry

Quantum chemical calculations are essential for complementing experimental data, predicting tautomer stabilities, and understanding the underlying electronic factors.[16][17][18]

Detailed Protocol:

-

Geometry Optimization : The molecular geometries of both the lactam and lactim tautomers are optimized using a suitable level of theory, commonly Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[6]

-

Frequency Calculation : Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculation : Single-point energy calculations are often performed at a higher level of theory (e.g., coupled-cluster methods like CCSD(T)) to obtain more accurate electronic energies.[18]

-

Solvent Modeling : To simulate solution-phase behavior, solvent effects are incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[6]

-

Data Analysis : The relative free energies (ΔG) of the two tautomers are calculated by combining the electronic energies with ZPVE and thermal corrections. The equilibrium constant is then predicted using the equation: ΔG = -RT ln(KT) . The results can be compared directly with experimental findings.

Visualizations

Tautomeric Equilibrium of this compound

Caption: Prototropic tautomerism in this compound derivatives.

Experimental Workflow for Tautomer Analysis via UV-Vis

Caption: Workflow for determining tautomeric equilibrium using UV-Vis spectroscopy.

Biological Relevance of Tautomerism in Drug Design

Caption: Influence of tautomeric form on drug-target interaction.

Biological Significance and Drug Development Implications

The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[19][20][21] The specific tautomeric form present under physiological conditions can drastically alter a compound's activity.

For instance, the lactam form has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites compared to the lactim form (O-H as donor, ring N as acceptor). This difference is critical for molecular recognition at a target's binding site. A drug designed to interact with a specific set of amino acid residues may only be active in one tautomeric form. Therefore, controlling the tautomeric equilibrium—through strategic placement of substituents or formulation in appropriate delivery vehicles—is a key strategy in modern drug design to enhance efficacy and reduce off-target effects.[4][5]

References

- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wuxibiology.com [wuxibiology.com]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Kamlet-Taft solvent parameters [stenutz.eu]

- 12. Kamlet-Taft solvent parameters [stenutz.eu]

- 13. goldbook.iupac.org [goldbook.iupac.org]

- 14. researchgate.net [researchgate.net]

- 15. squ.elsevierpure.com [squ.elsevierpure.com]

- 16. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 6-Phenyl-2-Pyridone: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, History, and Core Synthetic Methodologies for a Key Heterocyclic Scaffold

The 6-phenyl-2-pyridone moiety is a foundational heterocyclic structure prevalent in a wide array of biologically active molecules and serves as a critical building block in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to the development of diverse and elegant chemical strategies. This technical guide provides a detailed overview of the discovery and historical evolution of this compound synthesis, with a focus on core methodologies, experimental protocols, and mechanistic pathways.

Historical Perspective and Discovery

The exploration of pyridone synthesis dates back to the late 19th century with the pioneering work on cyclocondensation reactions. While the precise first synthesis of the unsubstituted this compound is not definitively documented in a single seminal paper, its preparation is rooted in the broader development of pyridone synthesis, most notably the Guareschi-Thorpe reaction , first reported in 1896. This reaction, involving the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base, laid the groundwork for accessing a variety of substituted 2-pyridones.

Early methodologies were often characterized by harsh reaction conditions and limited substrate scope. However, these foundational studies were crucial in establishing the fundamental bond-forming strategies that are still employed and refined today. Modern advancements have introduced milder reagents, catalytic systems, and more efficient one-pot procedures, significantly expanding the accessibility and diversity of this compound derivatives.

Core Synthetic Methodologies

The synthesis of the this compound core primarily relies on the construction of the pyridine ring through cyclocondensation reactions. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a nitrogen-containing component.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Amide Derivatives

A prevalent and historically significant approach involves the reaction of a phenyl-substituted 1,3-dicarbonyl compound, such as benzoylacetone or ethyl benzoylacetate, with an amide derivative, most commonly cyanoacetamide. This method is a variation of the Guareschi-Thorpe synthesis.

The general workflow for this synthetic approach is outlined below:

Figure 1: General experimental workflow for the synthesis of this compound derivatives via cyclocondensation.

The reaction proceeds through a series of steps initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. The mechanism for the formation of a 4,6-diphenyl-3-cyano-2-pyridone, a close analog of the target molecule, is depicted below:

Figure 2: Simplified mechanistic pathway for the formation of a substituted this compound derivative.

Experimental Protocol: Synthesis of 4,6-Diphenyl-3-cyano-2-pyridone

This protocol is adapted from the work of Marinković et al. and describes a conventional synthesis method.

-

Materials:

-

Ethyl 2-cyano-3-phenylacrylate (1 mmol)

-

Acetophenone (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (as solvent)

-

-

Procedure:

-

A mixture of ethyl 2-cyano-3-phenylacrylate, acetophenone, and ammonium acetate is prepared in ethanol.

-

The reaction mixture is heated under reflux for 1 hour.

-

After cooling, the precipitated product is collected by filtration.

-

The crude product is washed with diethyl ether and purified by recrystallization from a mixture of DMF and ethanol (1:1 v/v).

-

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 4-(substituted phenyl)-6-phenyl-3-cyano-2-pyridones using the conventional method described above.

| Entry | Substituent at 4-position | Yield (%) |

| 1 | H | 35 |

| 2 | 4-CH₃ | 40 |

| 3 | 4-OCH₃ | 30 |

| 4 | 4-Cl | 32 |

Data adapted from Marinković, A., et al. (2014). A microwave approach to the synthesis of certain 4-(substituted phenyl)-6-phenyl-3-cyano-2-pyridones. Journal of the Serbian Chemical Society.

Synthesis from Chalcones

An alternative and widely used strategy employs chalcones (1,3-diaryl-2-propen-1-ones) as precursors. The chalcone is reacted with a compound containing an active methylene group and an amide functionality, such as cyanoacetamide, in the presence of a base.

The logical relationship for this synthesis is as follows:

Figure 3: Logical flow for the synthesis of a this compound derivative starting from a chalcone.

Experimental Protocol: Synthesis of 4,6-Diphenyl-3-cyano-2-pyridone from Chalcone

This is a generalized procedure based on established methodologies.

-

Materials:

-

1,3-Diphenyl-2-propen-1-one (Chalcone) (10 mmol)

-

Cyanoacetamide (10 mmol)

-

Sodium ethoxide (12 mmol)

-

Absolute ethanol (50 mL)

-

-

Procedure:

-

Dissolve the chalcone and cyanoacetamide in absolute ethanol in a round-bottom flask.

-

Add the sodium ethoxide solution to the mixture.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

-

Quantitative Data for Chalcone-based Synthesis

Yields for this type of reaction are typically in the range of 60-80%, depending on the specific substrates and reaction conditions.

| Precursors | Product | Typical Yield (%) |

| Chalcone + Cyanoacetamide | 4,6-Diphenyl-3-cyano-2-pyridone | 60-80 |

Conclusion

The synthesis of this compound has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies. The core synthetic strategies, primarily based on the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with amide-containing nucleophiles, remain central to the construction of this important heterocyclic scaffold. The continued development of novel catalysts and reaction conditions is expected to further enhance the efficiency, sustainability, and scope of this compound synthesis, ensuring its continued importance in the fields of drug discovery and materials science. This guide provides a foundational understanding of the key synthetic routes, offering valuable insights for researchers and scientists working in these areas.

An In-depth Technical Guide to 6-Phenyl-2-Pyridone: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenyl-2-pyridone is a heterocyclic organic compound that features a pyridone ring substituted with a phenyl group. The pyridone scaffold is a prevalent motif in a wide array of biologically active compounds and natural products, exhibiting diverse pharmacological activities. This structural unit is of significant interest to medicinal chemists and drug development professionals due to its synthetic tractability and its ability to serve as a versatile pharmacophore. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of the biological activities of related structures.

Physicochemical Properties

A thorough review of available scientific literature indicates that while data for many substituted pyridones is abundant, specific experimentally determined physical constants for the parent this compound are not consistently reported. The data presented below is a compilation of information from various sources, including computational predictions and data from closely related analogs.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [PubChem, CID 87889][1][2] |

| Molecular Weight | 171.19 g/mol | [PubChem, CID 87889][1] |

| IUPAC Name | 6-phenyl-1H-pyridin-2-one | [PubChem, CID 87889][1] |

| CAS Number | 19006-82-7 | [PubChem, CID 87889][1] |

| Physical State | Solid (predicted) | |

| Melting Point | Not explicitly reported in search results. | |

| Boiling Point | Not explicitly reported in search results. | |

| Solubility | Not quantitatively reported. Expected to have low solubility in water and higher solubility in organic solvents like DMSO, ethanol, and methanol. | [A similar compound, 6-phenyl-pyridazin-3(2H)-one, shows this trend.][3] |

| pKa | Not explicitly reported in search results. | |

| XLogP3 (Predicted) | 1.8 | [PubChem, CID 87889][1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone and phenyl rings. The protons on the phenyl ring would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyridone ring would also be in the downfield region, with their specific chemical shifts and coupling patterns dependent on the electronic environment. The N-H proton of the pyridone ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the pyridone ring is expected to have a chemical shift in the range of δ 160-180 ppm. The carbons of the phenyl and pyridone rings would appear in the aromatic/olefinic region (δ 100-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the pyridone ring.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl (amide I) stretching vibration.

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations of the C=C bonds in the phenyl and pyridone rings, as well as the C=N bond.

-

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of conjugated systems. The presence of the phenyl group in conjugation with the pyridone ring would likely result in π → π* transitions in the UV region, potentially extending towards the visible spectrum depending on the solvent.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for this compound was not found, a general and robust method for the synthesis of substituted 2-pyridones involves the multi-component reaction of an aldehyde, a compound with an active methylene group, and an ammonium salt. A plausible synthetic route starting from benzaldehyde and an appropriate C5 synthon is outlined below. Another approach could involve the cyclization of a δ-keto ester with ammonia.

A one-pot synthesis of 4-substituted phenyl-6-phenyl-3-cyano-2-pyridones has been described using a microwave-assisted approach, reacting 2-cyano-3-phenylsubstituted acrylates with acetophenone and ammonium acetate[4]. This suggests a viable strategy for synthesizing the this compound core.

Purification by Recrystallization

Recrystallization is a standard and effective method for the purification of solid organic compounds like this compound. The choice of solvent is crucial for successful purification.

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid with stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are not extensively reported, the pyridone nucleus is a key component in numerous compounds with significant pharmacological effects.

-

Enzyme Inhibition: Derivatives of 6-phenyl-pyridin-2-ylamines have been synthesized and shown to be potent and selective inhibitors of neuronal nitric oxide synthase (nNOS)[5]. Furthermore, the 2-pyridone moiety is a crucial "warhead" in a class of potent and selective catalytic inhibitors of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer[6].

-

Antiproliferative Activity: A series of 1,6-diaryl pyridin-2(1H)-one analogs have been synthesized and evaluated for their antiproliferative activity against tumor cell lines, with some compounds showing cytotoxicity comparable to taxol and inducing cell cycle arrest[7].

-

Antifibrotic and Anti-inflammatory Activity: Pirfenidone, which is 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for idiopathic pulmonary fibrosis and is known to possess anti-inflammatory and antifibrotic properties[8][9]. Its mechanisms of action involve the modulation of fibrogenic growth factors like TGF-β1 and reduction of inflammatory cytokine production[8][9].

The prevalence of the 2-pyridone scaffold in these and other bioactive molecules underscores the potential of this compound as a valuable starting point or fragment for the design and synthesis of novel therapeutic agents.

Conclusion

This compound is a foundational molecule in medicinal chemistry with significant potential for the development of novel therapeutics. While a comprehensive experimental dataset for its physicochemical properties is not fully available in the public literature, its structural similarity to a vast number of biologically active compounds provides a strong rationale for its continued investigation. The synthetic and purification methodologies outlined in this guide offer a practical framework for researchers to access this valuable chemical entity for further study and derivatization in drug discovery programs.

References

- 1. This compound | C11H9NO | CID 87889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

The 6-Phenyl-2-Pyridone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Scaffolds

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] These structures represent a validated starting point for the design of novel therapeutic agents, offering a higher probability of identifying biologically active compounds.[1] The pyridin-2(1H)-one, or 2-pyridone, nucleus is a prominent example of such a scaffold, recognized for its presence in numerous natural products and clinically approved pharmaceuticals.[2] The unique physicochemical properties of the 2-pyridone ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to serve as a versatile bioisostere for amides and various ring systems, contribute to its broad pharmacological significance.[2][3][4] When substituted with a phenyl group at the 6-position, the resulting 6-phenyl-2-pyridone core combines the advantageous features of the pyridone ring with the diverse interaction possibilities of the phenyl group, creating a highly versatile scaffold for drug development.

Derivatives of the 2-pyridone scaffold have demonstrated a wide array of biological activities, including potent anticancer, antiviral, antimicrobial, and anti-inflammatory effects, making it a focal point for modern drug discovery.[2][5][6] This guide provides a comprehensive overview of the this compound core and its derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Biological Activities and Therapeutic Targets

The this compound scaffold has been successfully employed to develop inhibitors for various enzyme families and modulators of critical signaling pathways. The following sections highlight key therapeutic areas where this privileged core has shown significant promise.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 2-pyridone scaffold is adept at forming key interactions within the ATP-binding pocket of many kinases.[3]

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[7] Pyridone 6, a tetracyclic pyridone derivative, is a potent pan-JAK inhibitor, demonstrating low nanomolar efficacy against multiple JAK isoforms.[8] This compound effectively inhibits the growth of multiple myeloma cells and serves as a more specific inhibitor of JAK-STAT3 activity compared to other known inhibitors like AG490.[7]

p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is central to the production of inflammatory cytokines.[9] Inhibition of p38 MAPK is a promising strategy for treating chronic inflammatory diseases.[9] PH-797804, an N-phenyl pyridinone, is a potent and selective ATP-competitive inhibitor of p38α MAP kinase.[9] It effectively blocks the production of pro-inflammatory mediators in cellular and animal models and has demonstrated anti-inflammatory activity in clinical studies.[9]

DNA-Dependent Protein Kinase (DNA-PK) Inhibition: DNA-PK is a key enzyme in the non-homologous end-joining pathway for repairing DNA double-strand breaks, making it an attractive target for developing cancer radiosensitizers.[10] A class of 6-anilino imidazo[4,5-c]pyridin-2-ones has been identified as potent and selective DNA-PK inhibitors, with structure-activity relationship studies leading to nanomolar potency.[10]

Anticancer Activity

Beyond specific kinase targets, this compound derivatives have demonstrated broad anticancer activity through various mechanisms.

Induction of Apoptosis and Cell Cycle Arrest: A novel 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one compound was found to be a potent inhibitor of liver and breast cancer cell proliferation, with an IC50 value of 4.5 µM in HepG2 cells.[11][12] Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis, mediated by the upregulation of p53 and JNK.[11][12] Another series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed potent apoptosis-inducing activity in colon cancer cells, with the most active compound exhibiting an IC50 of 2.71 µM.[13]

Cytotoxicity in Various Cancer Cell Lines: The versatility of the scaffold is evident in its activity against a range of cancer cell lines. Pyridone derivatives have shown inhibitory effects against non-small cell lung cancer (A549), colon cancer (HCT-116, COLO 205, HT29, SW-620), renal cancer (ACHN, TK-10), and breast cancer (MCF-7, T-47D, MDA-MB-468) cell lines.[13][14] A novel 3,4-dihydro-6-methyl-2-pyridone derivative exhibited potent and selective cytotoxicity against liver cancer cells (HepG-2) with an IC50 of 1.2 µM, comparable to doxorubicin, but with significantly lower toxicity to normal cells.[15]

Anti-inflammatory and Other Activities

The anti-inflammatory properties of this compound derivatives are not limited to p38 MAPK inhibition. Various derivatives have shown efficacy in models of acute inflammation. Additionally, the pyridone scaffold has been explored for the development of inhibitors for other important enzyme classes, such as phosphodiesterases (PDEs), which are involved in inflammatory and neurological disorders.

Quantitative Data Summary

The following tables summarize the biological activity data for representative compounds containing the this compound or a closely related pyridone scaffold.

Table 1: Kinase Inhibitory Activity

| Compound | Target Kinase(s) | IC50 / Ki | Cell Line / Assay System |

| Pyridone 6 | JAK1 | 15 nM (IC50) | In vitro kinase assay |

| JAK2 | 1 nM (IC50) | In vitro kinase assay | |

| JAK3 | 5 nM (IC50) | In vitro kinase assay | |

| TYK2 | 1 nM (IC50) | In vitro kinase assay | |

| PH-797804 | p38α MAP Kinase | 5.8 nM (Ki) | In vitro kinase assay |

| 6-anilino imidazopyridone 6 | DNA-PK | 4 µM (IC50) | Biochemical assay |

Data compiled from references[8][9][10].

Table 2: Anticancer Activity

| Compound | Cancer Cell Line | IC50 / GI50 |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1 ) | HepG2 (Liver) | 4.5 ± 0.3 µM |

| MCF-7 (Breast) | > 10 µM | |

| 1-(2-methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)-3-(4-chlorophenyl)urea (5l ) | A549 (Lung) | 3.22 ± 0.2 µM |

| HCT-116 (Colon) | 2.71 ± 0.16 µM | |

| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver) | 1.2 µM |

| MDA-MB-231 (Breast) | 26.8 µM | |

| PBMC (Normal) | > 30 µM |

Data compiled from references[11][12][13][15].

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are exerted through their modulation of specific intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a general workflow for inhibitor screening.

Caption: JAK-STAT signaling pathway and its inhibition by this compound derivatives.

Caption: p38 MAP Kinase signaling cascade and its point of inhibition.

References

- 1. Synthesis of 2-pyridones [bristol.ac.uk]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guareschi-Thorpe Condensation [drugfuture.com]

- 7. One-Pot Synthesis of Substituted Δ1-Pyrrolines through the Michael Addition of Nitroalkanes to Chalcones and Subsequent Reductive Cyclization in Aqueous Media [organic-chemistry.org]

- 8. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. jetir.org [jetir.org]

- 12. chemtube3d.com [chemtube3d.com]

- 13. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Guareschi-Thorpe Condensation [drugfuture.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Biological Activity of Novel 6-Phenyl-2-Pyridone Derivatives

The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This is due to its ability to act as both a hydrogen bond donor and acceptor, and its role as a versatile bioisostere for amides, phenyl groups, and other heterocycles.[3] This guide focuses on the diverse biological activities of novel this compound derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2][4][5]

Anticancer Activity

Novel this compound derivatives have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against various human cancer cell lines.[5][6][7] Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | HepG-2 (Liver) | 1.2[6] | Doxorubicin | 1.1[6] |

| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | MDA-MB-231 (Breast) | 26.8[6] | Doxorubicin | Not Specified[6] |

| 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone | PBMC (Normal) | > 30[6] | Doxorubicin | 2.0[6] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3[7] | - | - |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | > 4.5[7] | - | - |

| Pyridine-Urea Derivative 8e | MCF-7 (Breast) | 0.11 (72h)[8] | Doxorubicin | 1.93 (48h)[8] |

| Pyridine-Urea Derivative 8n | MCF-7 (Breast) | 0.80 (72h)[8] | Doxorubicin | 1.93 (48h)[8] |

Table 1: Comparative in vitro cytotoxicity (IC₅₀) of selected this compound derivatives against various cancer cell lines.